molecular formula C18H18ClNO6 B3708020 3,5-dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate

3,5-dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3708020
M. Wt: 379.8 g/mol
InChI Key: MCWLINMCSCJNIR-UHFFFAOYSA-N
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Description

3,5-dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This class of compounds is known for its diverse pharmacological activities, particularly in the field of cardiovascular medicine. The structure of this compound includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, with various substituents attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a calcium channel blocker in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar indications.

    Felodipine: Another member of the dihydropyridine class with similar pharmacological properties.

Uniqueness

3,5-dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives

Properties

IUPAC Name

dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO6/c1-24-15(21)10-20-8-12(17(22)25-2)16(13(9-20)18(23)26-3)11-6-4-5-7-14(11)19/h4-9,16H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWLINMCSCJNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
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3,5-dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 3
3,5-dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 4
3,5-dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
3,5-dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
3,5-dimethyl 4-(2-chlorophenyl)-1-(2-methoxy-2-oxoethyl)-1,4-dihydropyridine-3,5-dicarboxylate

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